molecular formula C22H25N3O2S B5680474 2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5680474
M. Wt: 395.5 g/mol
InChI Key: YFEXZUNBOLXHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one, also known as DM-1, is a synthetic compound that has shown potential as an anticancer agent. DM-1 belongs to the class of drugs called antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells and deliver a cytotoxic drug payload to them.

Mechanism of Action

2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one works by targeting cancer cells that express a specific protein, called human epidermal growth factor receptor 2 (HER2). The monoclonal antibody portion of the ADC binds to HER2 on the surface of cancer cells, allowing the drug payload to enter the cell. The drug, maytansine, disrupts the microtubule network in the cell, leading to cell death.
Biochemical and Physiological Effects:
2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one has been shown to have potent cytotoxic effects on cancer cells in vitro and in vivo. It has also been shown to have minimal toxicity to normal cells. 2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one has a short half-life in the body, which limits its systemic toxicity.

Advantages and Limitations for Lab Experiments

2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one has several advantages as a research tool. It can be used to study the molecular mechanisms of cancer cell growth and survival. It can also be used to test the efficacy of new cancer therapies. However, 2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one has some limitations. Its synthesis is complex, which limits its availability for research. It is also expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for 2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one research. One direction is to develop new ADCs that target different types of cancer cells. Another direction is to optimize the synthesis and purification of 2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one to increase its availability and reduce its cost. Finally, 2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one can be used to study the molecular mechanisms of cancer cell resistance to chemotherapy and develop new strategies to overcome this resistance.

Synthesis Methods

2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one is synthesized by coupling a cytotoxic drug, maytansine, to a monoclonal antibody that targets cancer cells. The antibody is first modified to introduce reactive groups that can react with the drug. The drug is then attached to the antibody using a linker molecule. The resulting ADC is purified and characterized to ensure its potency and specificity.

Scientific Research Applications

2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. It has shown promising results in treating various types of cancer, including breast cancer, lung cancer, and lymphoma. 2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs.

properties

IUPAC Name

2-benzyl-8-(2-methylsulfanylpyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-28-20-18(8-5-11-23-20)21(27)24-12-9-22(10-13-24)14-19(26)25(16-22)15-17-6-3-2-4-7-17/h2-8,11H,9-10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEXZUNBOLXHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

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